![molecular formula C17H15NO3S B300629 (5Z)-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B300629.png)
(5Z)-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidine-2,4-dione
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Overview
Description
(5Z)-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidine-2,4-dione, commonly known as PNTMD, is a thiazolidinedione derivative that has been extensively studied for its potential therapeutic applications. PNTMD has been found to exhibit a range of pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects.
Mechanism of Action
The mechanism of action of PNTMD is not fully understood, but it is believed to involve the activation of the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. PPARγ is a nuclear receptor that plays a critical role in regulating glucose and lipid metabolism, as well as inflammation. Activation of PPARγ by PNTMD leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. PNTMD also inhibits the production of reactive oxygen species (ROS), which contributes to its antioxidant activity.
Biochemical and Physiological Effects:
PNTMD has been shown to exhibit a range of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory activities, PNTMD has been found to improve glucose and lipid metabolism, reduce insulin resistance, and lower blood glucose levels in animal models of diabetes. PNTMD has also been shown to reduce oxidative stress and improve endothelial function, which may have implications for cardiovascular disease.
Advantages and Limitations for Lab Experiments
PNTMD has several advantages for lab experiments, including its availability in large quantities, its stability, and its well-characterized chemical structure. However, PNTMD also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. Careful dosing and safety considerations are necessary when working with PNTMD in lab experiments.
Future Directions
There are several future directions for research on PNTMD. One area of interest is the development of PNTMD analogs with improved pharmacological properties, such as increased solubility and reduced toxicity. Another area of interest is the investigation of the potential of PNTMD as a therapeutic agent for other diseases, such as neurodegenerative disorders and autoimmune diseases. Further studies are also needed to elucidate the mechanism of action of PNTMD and its potential interactions with other drugs.
Synthesis Methods
The synthesis of PNTMD involves the reaction of 2-propoxynaphthalene with thiosemicarbazide and maleic anhydride. The resulting product is then treated with sodium hydroxide to obtain PNTMD in high yield and purity. The synthesis method has been optimized to produce PNTMD in large quantities, making it readily available for research purposes.
Scientific Research Applications
PNTMD has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. PNTMD has been found to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. PNTMD has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.
properties
Product Name |
(5Z)-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidine-2,4-dione |
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Molecular Formula |
C17H15NO3S |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
(5Z)-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H15NO3S/c1-2-9-21-14-8-7-11-5-3-4-6-12(11)13(14)10-15-16(19)18-17(20)22-15/h3-8,10H,2,9H2,1H3,(H,18,19,20)/b15-10- |
InChI Key |
WIWDZNZJLUFUSQ-GDNBJRDFSA-N |
Isomeric SMILES |
CCCOC1=C(C2=CC=CC=C2C=C1)/C=C\3/C(=O)NC(=O)S3 |
SMILES |
CCCOC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)NC(=O)S3 |
Canonical SMILES |
CCCOC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)NC(=O)S3 |
solubility |
47 [ug/mL] |
Origin of Product |
United States |
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